2-Fluoro-3-bromo-5-carboxyphenylboronic acid
Overview
Description
2-Fluoro-3-bromo-5-carboxyphenylboronic acid is a boronic acid derivative with the molecular formula C7H5BBrFO4. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
The mode of action of 2-Fluoro-3-bromo-5-carboxyphenylboronic acid is primarily through its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis and is crucial for the construction of complex organic compounds .
Result of Action
The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on the specific compounds formed.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst and a base . Additionally, the compound’s stability may be affected by factors such as temperature and pH .
Preparation Methods
The synthesis of 2-Fluoro-3-bromo-5-carboxyphenylboronic acid typically involves the borylation of the corresponding halogenated aromatic compounds. One common method is the palladium-catalyzed borylation of 2-fluoro-3-bromo-5-carboxybenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2 .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Fluoro-3-bromo-5-carboxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-3-bromo-5-carboxyphenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-3-bromo-5-carboxyphenylboronic acid include:
3-Fluorophenylboronic acid: This compound lacks the bromine and carboxylic acid groups, making it less versatile in certain reactions.
4-Fluorophenylboronic acid: Similar to 3-fluorophenylboronic acid but with the fluorine atom in a different position, affecting its reactivity and applications.
3-Bromo-5-fluorophenylboronic acid: This compound is similar but lacks the carboxylic acid group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and beyond .
Properties
IUPAC Name |
3-borono-5-bromo-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJDZRABMGZXBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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